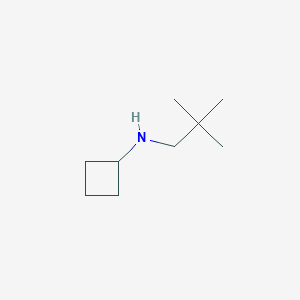

N-(2,2-dimethylpropyl)cyclobutanamine

Description

Properties

CAS No. |

1249264-25-2 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)cyclobutanamine |

InChI |

InChI=1S/C9H19N/c1-9(2,3)7-10-8-5-4-6-8/h8,10H,4-7H2,1-3H3 |

InChI Key |

UFOWHRMBZIBIMO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CNC1CCC1 |

Canonical SMILES |

CC(C)(C)CNC1CCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ring Strain : The cyclobutane ring in the target compound confers ~110 kJ/mol strain, significantly higher than cyclopentane (~26 kJ/mol) or cyclohexane (near strain-free). This increases reactivity but reduces thermal stability .

- Substituent Effects : The neopentyl group enhances hydrophobicity (logP ~2.5) compared to linear alkyl chains (e.g., propyl or butyl in cyclopentanamine analogs). However, steric bulk may limit membrane permeability in biological systems.

- Solubility : Cyclobutane’s smaller ring and neopentyl branching likely reduce aqueous solubility relative to cyclopentane or cyclohexane derivatives.

Research Findings and Functional Implications

Reactivity and Stability

- Thermal Stability : Cyclobutane’s strain makes this compound prone to ring-opening reactions under elevated temperatures, unlike cyclopentane or cyclohexane analogs .

- Synthetic Utility : The compound’s strained structure may serve as a precursor in synthesizing fused-ring systems or bioactive molecules, though its instability requires careful handling.

Pharmacological Potential (Theoretical)

- Enzymatic Interactions : Steric hindrance from the neopentyl group could impede binding to enzyme active sites compared to less-branched analogs.

Limitations and Knowledge Gaps

- Data Availability : Direct experimental data on this compound are scarce. Properties are extrapolated from structural analogs and computational models.

- Safety and Handling: No toxicity or safety data were identified in the provided evidence. General precautions for strained cycloalkylamines (e.g., volatility, reactivity) should apply .

Preparation Methods

General Synthetic Strategy

The preparation of N-(2,2-dimethylpropyl)cyclobutanamine can be conceptually divided into two main synthetic routes:

- Route A: Functionalization of cyclobutane derivatives with the 2,2-dimethylpropyl amine moiety via nucleophilic substitution or reductive amination.

- Route B: Construction of the cyclobutane ring bearing the 2,2-dimethylpropyl amine substituent through cyclization reactions involving suitable precursors.

Preparation of Cyclobutane Amines via Amination of Cyclobutane Derivatives

A common approach to preparing cyclobutane amines involves starting from cyclobutanone or cyclobutanecarboxylic acid derivatives, followed by amination steps.

Reductive Amination: Cyclobutanone can be reacted with 2,2-dimethylpropylamine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to yield this compound.

Nucleophilic Substitution: Halogenated cyclobutane derivatives (e.g., bromocyclobutane) can be treated with 2,2-dimethylpropylamine under nucleophilic substitution conditions to introduce the amine functionality.

Cyclobutane Ring Construction via Photochemical Cyclization

According to advanced research in cyclobutane derivatives synthesis, cyclobutane rings can be formed through photochemical [2+2] cycloaddition reactions of ethylenic precursors:

A crystal composed of ethylenedicarboxylic acid derivatives and nitrogen-containing organic compounds is irradiated with light (wavelength 300–580 nm), inducing cyclization to form 1,3-disubstituted cyclobutane tetracarboxylic acid derivatives with controlled stereochemistry and high yield.

This method can be adapted to prepare cyclobutane intermediates that are subsequently functionalized to introduce the 2,2-dimethylpropyl amine group.

Synthesis of 2,2-Dimethylpropyl Amines as Building Blocks

The 2,2-dimethylpropyl amine moiety can be prepared or procured as a reagent for subsequent coupling:

Dimethylamine derivatives are typically synthesized via amination of suitable alkyl halides or by reductive amination of corresponding aldehydes or ketones.

For example, synthesis of dimethylaminoethyl ethers involves reaction of dimethylamine with ethylene oxide under controlled temperature and pressure, catalyzed by Cu-Ni/γ-Al₂O₃, followed by hydrogenation and purification steps.

Detailed Multi-Step Preparation Method (Hypothetical, Based on Analogous Processes)

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield & Purity Considerations |

|---|---|---|---|

| Direct amination of cyclobutanone | Straightforward, fewer steps | Requires pure cyclobutanone precursor | Moderate to high yield; purity depends on amination conditions |

| Photochemical cyclization + functionalization | High stereoselectivity, green chemistry approach | Multi-step, requires specialized equipment | High yield of cyclobutane intermediates; purification needed |

| Nucleophilic substitution on halocyclobutane | Simple reagents, direct substitution | Possible side reactions, lower selectivity | Variable yield; side products possible |

Research Findings and Notes

Photochemical methods for cyclobutane ring formation offer environmentally friendly and stereoselective synthesis routes but require precise control of irradiation conditions and purification to handle multiple diastereomers.

Reductive amination is a widely used method for introducing amine groups onto cyclic ketones, including cyclobutanone, providing good yields under mild conditions.

The choice of solvent, temperature, and catalyst significantly affects the yield and purity of the amination step.

Purification often involves crystallization or chromatographic techniques to separate the desired amine from unreacted starting materials and side products.

Literature on related amines such as 2-(N,N-dimethylamino)-2-phenylbutanol shows multi-step syntheses involving cyanide addition, hydrolysis, esterification, and reduction, indicating that complex amines often require carefully optimized multi-step protocols.

Summary Table of Key Parameters for Preparation

Q & A

Q. What are the optimal synthetic routes for N-(2,2-dimethylpropyl)cyclobutanamine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves alkylation or reductive amination. For example:

- Alkylation : Reacting cyclobutanamine with 2,2-dimethylpropyl bromide under basic conditions (e.g., NaH in DMF) at 80–100°C for 12–24 hours yields the target compound. Excess alkylating agent and inert atmospheres improve yields by minimizing side reactions .

- Reductive Amination : Cyclobutanone and 2,2-dimethylpropylamine can be condensed using sodium cyanoborohydride in methanol at room temperature, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Key Factors Affecting Yield :

- Temperature : Higher temperatures (e.g., 100°C) accelerate alkylation but may degrade sensitive intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation .

- Steric Hindrance : The bulky 2,2-dimethylpropyl group slows reaction kinetics, necessitating prolonged reaction times .

Q. Comparative Table :

| Method | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Alkylation | NaH, DMF, 100°C, 24h | 45–60% | ≥95% |

| Reductive Amination | NaBH3CN, MeOH, RT, 48h | 50–65% | ≥90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for cyclobutane protons (δ 1.8–2.5 ppm) and methyl groups (δ 0.9–1.2 ppm). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Cyclobutane carbons (δ 25–35 ppm) and quaternary carbons (δ 40–50 ppm) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 168.2) and fragmentation patterns .

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .

Validation Tip : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities in crowded spectra .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethylpropyl group affect the compound’s reactivity in nucleophilic or catalytic reactions?

Answer: The bulky 2,2-dimethylpropyl group induces steric hindrance, which:

- Reduces Nucleophilicity : Slows SN2 reactions (e.g., alkylation of secondary amines) due to restricted access to the nitrogen lone pair .

- Impacts Catalytic Hydrogenation : Requires high-pressure H₂ (5–10 bar) and elevated temperatures (80–100°C) to overcome steric barriers in amine reduction .

Q. Mitigation Strategies :

- Use bulky catalysts (e.g., Ru-PNN pincer complexes) to enhance substrate-catalyst compatibility .

- Microwave-assisted synthesis reduces reaction time by improving energy transfer to sterically hindered sites .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in bioactivity data (e.g., receptor binding vs. enzyme inhibition) may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer conditions (pH, ionic strength) .

- Purity Issues : Trace solvents (e.g., DMF) in synthesized batches may interfere with biological assays .

Q. Resolution Workflow :

Reproducibility Testing : Validate activity across multiple independent labs using standardized protocols.

Metabolite Profiling : LC-MS/MS to rule out degradation products or impurities .

Computational Docking : Predict binding modes to receptors (e.g., P2X purinoceptors) and compare with experimental IC₅₀ values .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP (predicted LogP = 3.2 for parent compound) and improve solubility .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and modify vulnerable sites .

- Bioavailability Testing : Use Caco-2 cell monolayers to assess intestinal permeability and guide formulation (e.g., nanoemulsions) .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with neurological targets?

Answer:

- Electrophysiology : Patch-clamp assays on neuronal cells to assess modulation of ion channels (e.g., P2X receptors) .

- Fluorescence Polarization : Measure binding affinity to purified receptors (e.g., σ-1 receptors) using FITC-labeled analogs .

- Knockdown Models : CRISPR/Cas9-mediated gene silencing to confirm target specificity (e.g., P2X7 knockout mice) .

Key Finding : Preliminary data suggest weak antagonism of P2X2/3 heteromers (IC₅₀ = 10 μM), but further dose-response studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.